3-Chloro-furo[3,4-b]pyridine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-furo[3,4-b]pyridine-5,7-dione is an aromatic heterocyclic compound with the molecular formula C₇H₂ClNO₃ and a molecular weight of 183.55 g/mol . This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core substituted with a chlorine atom at the 3-position and two keto groups at the 5 and 7 positions. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-Chloro-furo[3,4-b]pyridine-5,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,4-b]pyridine core, followed by chlorination and oxidation steps to introduce the chlorine atom and the keto groups, respectively . The reaction conditions often require the use of specific reagents such as chlorinating agents and oxidizing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
3-Chloro-furo[3,4-b]pyridine-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The keto groups can participate in redox reactions, forming different oxidation states and products.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-furo[3,4-b]pyridine-5,7-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function . This can lead to various biological effects, including inhibition of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
3-Chloro-furo[3,4-b]pyridine-5,7-dione can be compared to other similar compounds, such as:
2,3-Pyridinedicarboxylic anhydride: This compound shares a similar furo[3,4-b]pyridine core but lacks the chlorine substitution and has different reactivity and applications.
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
3-chlorofuro[3,4-b]pyridine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSQNKZCFTCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.